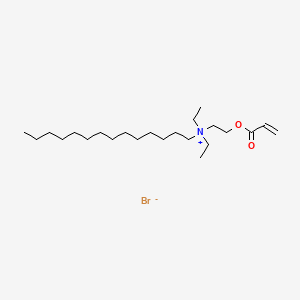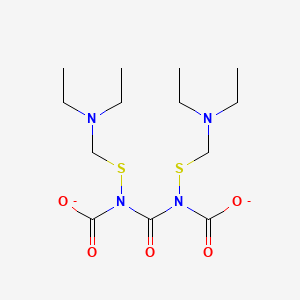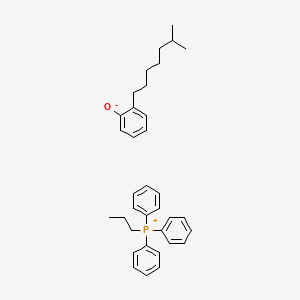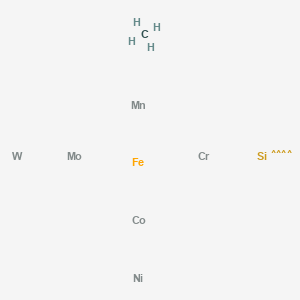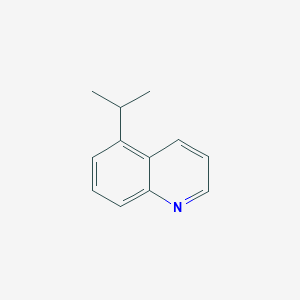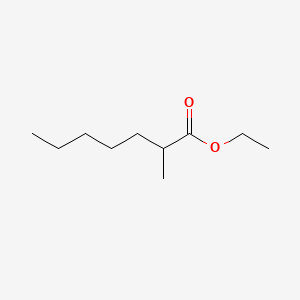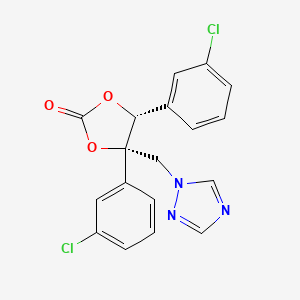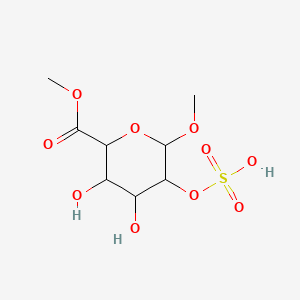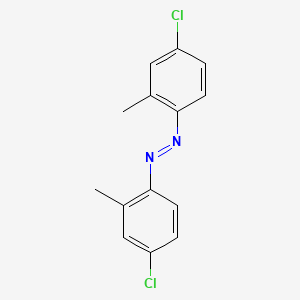
Bis(4-chloro-2-methylphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-cloro-2-metilfenil)diazeno es un compuesto orgánico con la fórmula molecular C14H10Cl2N2. Es un derivado de diazeno, caracterizado por la presencia de dos anillos de fenilo sustituidos con cloro y grupos metilo. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis(4-cloro-2-metilfenil)diazeno típicamente implica la reacción de 4-cloro-2-metil anilina con ácido nitroso, seguida de una reacción de acoplamiento con otra molécula de 4-cloro-2-metil anilina. Las condiciones de reacción a menudo incluyen ambientes ácidos y temperaturas controladas para asegurar la formación del enlace diazeno.
Métodos de producción industrial
La producción industrial de Bis(4-cloro-2-metilfenil)diazeno puede implicar la síntesis a gran escala utilizando métodos similares a los descritos anteriormente, pero con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Bis(4-cloro-2-metilfenil)diazeno experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los compuestos azoxi correspondientes.
Reducción: Las reacciones de reducción pueden convertir el enlace diazeno en derivados de hidrazina.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos de fenilo, lo que lleva a una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Reactivos como los halógenos, los agentes de nitración y los agentes de sulfonación se pueden emplear en condiciones controladas.
Principales productos formados
Oxidación: Compuestos azoxi.
Reducción: Derivados de hidrazina.
Sustitución: Diversos derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
Bis(4-cloro-2-metilfenil)diazeno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos y aplicaciones terapéuticas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de Bis(4-cloro-2-metilfenil)diazeno implica su interacción con objetivos moleculares específicos, lo que lleva a diversos efectos biológicos. El compuesto puede interactuar con enzimas y proteínas, alterando su función y actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Bis(4-cloro-fenil)diazeno: Estructura similar pero carece de los grupos metilo.
Bis(4-metoxifenil)diazeno: Contiene grupos metoxilo en lugar de cloro y grupos metilo.
Azoxibenceno: Un compuesto relacionado con diferentes sustituyentes en los anillos de fenilo.
Singularidad
Bis(4-cloro-2-metilfenil)diazeno es único debido a la combinación específica de cloro y sustituyentes metilo en los anillos de fenilo, lo que puede influir en su reactividad química y actividad biológica. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
22237-33-8 |
|---|---|
Fórmula molecular |
C14H12Cl2N2 |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
bis(4-chloro-2-methylphenyl)diazene |
InChI |
InChI=1S/C14H12Cl2N2/c1-9-7-11(15)3-5-13(9)17-18-14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 |
Clave InChI |
OZDRHNMGLLLVRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)N=NC2=C(C=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


